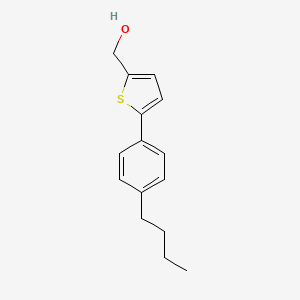
(4-hydroxybenzyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydroxybenzyl)triphenylphosphonium bromide: is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a benzyl group, which is further substituted with a hydroxyl group at the para position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role as a precursor in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (4-hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of p-hydroxybenzyl bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the triphenylphosphonium group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and reduce reaction times. This method involves the use of microwave energy to heat the reaction mixture, leading to faster reaction rates and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: (4-hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as azides or cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (4-hydroxybenzyl)triphenylphosphonium bromide is used as a Wittig reagent in organic synthesis. It is employed in the preparation of alkenes through the Wittig reaction, where it reacts with carbonyl compounds to form alkenes .
Biology and Medicine: In biological research, this compound is used to study mitochondrial function due to its ability to target mitochondria. It has been used in the synthesis of mitochondria-targeted drugs and probes .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. It serves as a precursor for the preparation of various phosphonium-based ionic liquids, which are used as solvents and catalysts in chemical processes .
Mécanisme D'action
The mechanism of action of (4-hydroxybenzyl)triphenylphosphonium bromide involves its ability to act as a nucleophile in various chemical reactions. The triphenylphosphonium group enhances the nucleophilicity of the compound, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, the compound targets mitochondria due to the positive charge on the phosphonium group, which facilitates its accumulation in the negatively charged mitochondrial matrix .
Comparaison Avec Des Composés Similaires
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Comparison: Compared to other similar compounds, (4-hydroxybenzyl)triphenylphosphonium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C25H22BrOP |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
Clé InChI |
CELRQNUGSXYMFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8550918.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(chloromethyl)-,ethyl ester](/img/structure/B8550939.png)
![Spiro[4.5]deca-6,9-dien-8-one](/img/structure/B8550942.png)


![2-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B8550961.png)






